2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including an indole ring, a piperidine ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the azepane and piperidine rings through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)ethanol
- 2-(piperazin-1-yl)ethan-1-ol
- 1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
Uniqueness
Compared to similar compounds, 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c27-22(24-12-6-1-2-7-13-24)17-26-16-21(19-10-4-5-11-20(19)26)29-18-23(28)25-14-8-3-9-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHFEYNYQXGRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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